5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2548985-80-2
VCID: VC11812063
InChI: InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18)
SMILES: C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol

5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine

CAS No.: 2548985-80-2

Cat. No.: VC11812063

Molecular Formula: C15H15N3O2

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine - 2548985-80-2

Specification

CAS No. 2548985-80-2
Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
IUPAC Name 5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
Standard InChI InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18)
Standard InChI Key DYKOLGPOKUSAFX-UHFFFAOYSA-N
SMILES C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4
Canonical SMILES C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4

Introduction

Molecular Formula

The molecular formula is C14H15N3O2C_{14}H_{15}N_3O_2, indicating:

  • 14 carbon atoms

  • 15 hydrogen atoms

  • 3 nitrogen atoms

  • 2 oxygen atoms

Molecular Weight

The molecular weight is approximately 257.29 g/mol, calculated based on its formula.

Key Chemical Identifiers

  • IUPAC Name: 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine

  • SMILES Notation: CNC(CC1=CC2=C(C=C1)OCO2)C3CC3

General Synthetic Approach

The synthesis of pyrimidine derivatives often involves:

  • Formation of the Pyrimidine Core: Starting from precursors like β-diketones or amidines.

  • Substitution Reactions:

    • Introduction of the benzodioxole group at the 5-position.

    • Attachment of the cyclopropylmethyl amine group to the nitrogen atom.

Purification and Characterization

The compound can be purified using recrystallization or chromatography techniques. Structural confirmation typically employs:

  • NMR Spectroscopy: 1H^1H and 13C^13C spectra for hydrogen and carbon environments.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups.

Pharmaceutical Research

Pyrimidine derivatives are widely studied for their biological activities, including:

  • Antiviral

  • Anticancer

  • Anti-inflammatory properties

The benzodioxole group enhances interactions with biological targets through aromatic stacking or hydrogen bonding.

Potential as a Drug Candidate

The cyclopropylmethyl amine moiety can improve pharmacokinetic properties such as metabolic stability and bioavailability.

Biological Activity

While specific data for this compound is limited, related pyrimidine derivatives have shown:

  • Enzyme Inhibition:

    • Potential to inhibit enzymes like kinases or polymerases due to structural mimicry of nucleotides.

  • Antimicrobial Properties:

    • Activity against bacterial or fungal strains.

  • Receptor Modulation:

    • Interaction with G-protein-coupled receptors (GPCRs) or ion channels.

Future Directions

Further research could focus on:

  • In Silico Studies: Docking simulations to predict binding affinity with biological targets.

  • In Vitro Assays: Testing for antimicrobial or anticancer activity.

  • Structure Optimization: Modifying substituents to enhance potency and selectivity.

This compound represents a promising scaffold for medicinal chemistry exploration due to its diverse functional groups and potential biological activities.

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